molecular formula C17H25NO2 B4182342 1-(1-AZEPANYL)-2-(2-ISOPROPYLPHENOXY)-1-ETHANONE

1-(1-AZEPANYL)-2-(2-ISOPROPYLPHENOXY)-1-ETHANONE

Cat. No.: B4182342
M. Wt: 275.4 g/mol
InChI Key: CNGWQPZEFYQMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-AZEPANYL)-2-(2-ISOPROPYLPHENOXY)-1-ETHANONE is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azepane ring attached to a phenoxyacetyl group with an isopropyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-AZEPANYL)-2-(2-ISOPROPYLPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2-isopropylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-isopropylphenoxyacetyl chloride.

    Nucleophilic Substitution: The phenoxyacetyl chloride intermediate is then reacted with azepane in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-AZEPANYL)-2-(2-ISOPROPYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 1-(1-AZEPANYL)-2-(2-ISOPROPYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate pathways related to inflammation and oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

    1-[(4-isopropylphenoxy)acetyl]azepane: Similar structure but with the isopropyl group in the para position.

    1-[(2-methylphenoxy)acetyl]azepane: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: 1-(1-AZEPANYL)-2-(2-ISOPROPYLPHENOXY)-1-ETHANONE is unique due to the specific positioning of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(2-propan-2-ylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-14(2)15-9-5-6-10-16(15)20-13-17(19)18-11-7-3-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGWQPZEFYQMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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